molecular formula C14H28N6O6 B082565 ((4,6-Bis(bis(methoxymethyl)amino)-1,3,5-triazin-2-yl)(methoxymethyl)amino)methanol CAS No. 13822-63-4

((4,6-Bis(bis(methoxymethyl)amino)-1,3,5-triazin-2-yl)(methoxymethyl)amino)methanol

Cat. No.: B082565
CAS No.: 13822-63-4
M. Wt: 376.41 g/mol
InChI Key: JQALNNOQTGZTJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NCX-1000 is a nitric oxide-releasing derivative of ursodeoxycholic acid. It has been studied for its potential therapeutic effects, particularly in the treatment of portal hypertension and liver cirrhosis. The compound selectively delivers nitric oxide to the liver, which helps in reducing intrahepatic resistance and ameliorating portal hypertension .

Preparation Methods

Synthetic Routes and Reaction Conditions: NCX-1000 is synthesized by adding a nitric oxide-releasing moiety to ursodeoxycholic acid. The specific synthetic route involves the esterification of ursodeoxycholic acid with a nitric oxide donor, such as 3-(nitrooxymethyl) phenyl ester .

Industrial Production Methods: The industrial production of NCX-1000 involves large-scale esterification reactions under controlled conditions to ensure the purity and efficacy of the final product. The process typically includes steps such as purification, crystallization, and quality control to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: NCX-1000 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

NCX-1000 exerts its effects by selectively delivering nitric oxide to the liver. The nitric oxide released from NCX-1000 increases cyclic guanosine monophosphate (cGMP) concentrations in the liver, which helps in relaxing the hepatic vasculature and reducing intrahepatic resistance. This mechanism is particularly beneficial in conditions like portal hypertension, where increased intrahepatic resistance is a major concern .

Comparison with Similar Compounds

Uniqueness of NCX-1000: NCX-1000 is unique due to its selective delivery of nitric oxide to the liver, making it particularly effective in treating liver-specific conditions like portal hypertension. Unlike other nitric oxide donors, NCX-1000 combines the therapeutic benefits of ursodeoxycholic acid with the vasodilatory effects of nitric oxide, providing a dual mechanism of action .

Properties

IUPAC Name

[[4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-yl]-(methoxymethyl)amino]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N6O6/c1-22-7-18(6-21)12-15-13(19(8-23-2)9-24-3)17-14(16-12)20(10-25-4)11-26-5/h21H,6-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQALNNOQTGZTJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN(CO)C1=NC(=NC(=N1)N(COC)COC)N(COC)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N6O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90930024
Record name [{4,6-Bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-yl}(methoxymethyl)amino]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90930024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.41 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13822-63-4
Record name 1-[[4,6-Bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-yl](methoxymethyl)amino]methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13822-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ((4,6-Bis(bis(methoxymethyl)amino)-1,3,5-triazin-2-yl)(methoxymethyl)amino)methanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013822634
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [{4,6-Bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-yl}(methoxymethyl)amino]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90930024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [[4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-yl](methoxymethyl)amino]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.088
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.